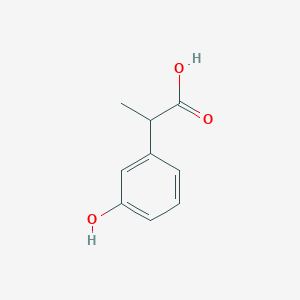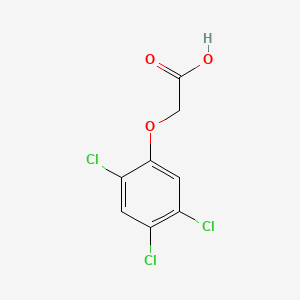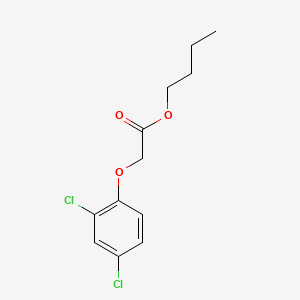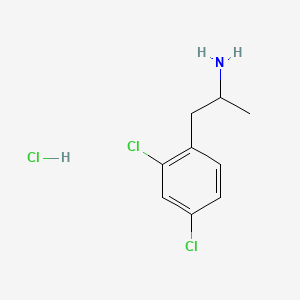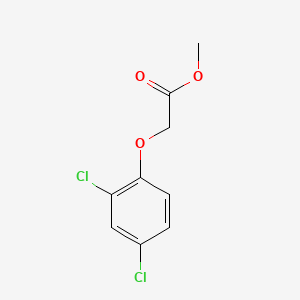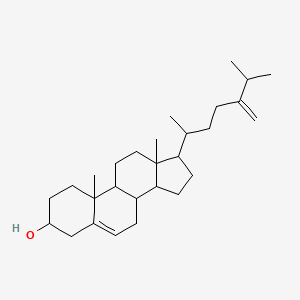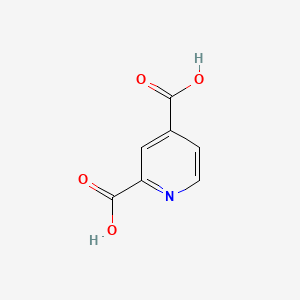
2-脱氧-D-葡萄糖
描述
2-Desoxy-D-glucose is a glucose molecule in which the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents it from undergoing further glycolysis, making it a non-metabolizable glucose analog. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and as an antiviral agent .
Synthetic Routes and Reaction Conditions:
From Glucal and its Derivatives: One common method involves the use of glucal derivatives.
From D-glucose: Another method involves the direct conversion of D-glucose.
Industrial Production Methods: Industrially, 2-Desoxy-D-glucose can be produced using chitin as a starting material.
Types of Reactions:
Oxidation and Reduction: 2-Desoxy-D-glucose can undergo oxidation and reduction reactions, although these are less common due to its structural stability.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions: Typical reagents include solid acids, sodium nitrite, and hydrochloric acid.
Major Products: The primary product is 2-Desoxy-D-glucose itself, but depending on the reaction, derivatives like 2-deoxyglucose-6-phosphate can also be formed.
作用机制
2-脱氧-D-葡萄糖主要通过抑制糖酵解发挥其作用。它被葡萄糖转运蛋白吸收并被己糖激酶磷酸化形成2-脱氧葡萄糖-6-磷酸。该代谢物不能被磷酸葡萄糖异构酶进一步加工,导致糖酵解抑制和随后细胞ATP的消耗。 这种机制在缺氧癌细胞中特别有效,因为这些细胞严重依赖糖酵解来产生能量 .
科学研究应用
生化分析
Biochemical Properties
2-Deoxy-D-glucose acts as a competitive inhibitor of glucose-6-phosphate production from glucose at the phosphoglucoisomerase level, which is the second step of glycolysis . It is phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG6P), which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-DG6P in the cell and the depletion of cellular ATP .
Cellular Effects
2-Deoxy-D-glucose has been shown to have a systemic impact that varies across organs, potentially affecting multiple pathways and functions . It predominantly affects mitochondrial metabolism in the heart, while in the small intestine, it affects immunological pathways . In cancer cells, 2-Deoxy-D-glucose interferes with glucose metabolism, demonstrating that nutrient and energy deprivation is an efficient tool to suppress cancer cell growth and survival .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-D-glucose involves its actions on hexokinase, the rate-limiting step of glycolysis . It is phosphorylated by hexokinase to 2-DG6P, which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-DG6P in the cell and the depletion of cellular ATP .
Temporal Effects in Laboratory Settings
The effects of 2-Deoxy-D-glucose over time in laboratory settings have been observed in various studies. For instance, in a study analyzing the transcriptional profiles of nine tissues from mice treated with 2-Deoxy-D-glucose, it was found that 2-Deoxy-D-glucose affects each tissue uniquely .
Dosage Effects in Animal Models
In animal models, the effects of 2-Deoxy-D-glucose vary with different dosages. For example, in a study on dermatitis, it was demonstrated that administration of 2-Deoxy-D-glucose ameliorates animal models of 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone-induced dermatitis .
Metabolic Pathways
2-Deoxy-D-glucose is involved in the glycolysis metabolic pathway . It acts to competitively inhibit the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level .
Transport and Distribution
2-Deoxy-D-glucose is taken up by the glucose transporters of the cell . Therefore, cells with higher glucose uptake, for example, tumor cells, also have a higher uptake of 2-Deoxy-D-glucose .
Subcellular Localization
The subcellular localization of 2-Deoxy-D-glucose is primarily within the cytoplasm due to its uptake by glucose transporters . The exact subcellular localization may vary depending on the cell type and the specific glucose transporters expressed.
相似化合物的比较
2-脱氧-D-葡萄糖在抑制糖酵解方面是独一无二的。类似的化合物包括:
2-氟-2-脱氧-D-葡萄糖: 这种类似物在正电子发射断层扫描 (PET) 成像中使用,因为它能够模拟组织中葡萄糖的摄取.
2-氯-2-脱氧-D-葡萄糖: 另一种具有类似性质但反应性和应用不同的类似物.
2-溴-2-脱氧-D-葡萄糖: 这种化合物已被研究其与2-脱氧-D-葡萄糖相似的潜在治疗应用.
这些类似物中的每一个都有独特的特性,使其适合于特定的应用,但2-脱氧-D-葡萄糖由于其广泛的作用范围和潜在的治疗用途而仍然是关键化合物。
属性
IUPAC Name |
3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-17-6, 1949-89-9 | |
| Record name | D-Glucose, 2-deoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-arabino-Hexose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-deoxy-D-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXY-D-GLUCOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2DG, a glucose analog, enters cells via glucose transporters but cannot be fully metabolized. [] It competitively inhibits glucose phosphorylation by hexokinase, the first enzyme in the glycolytic pathway. [, , ] This inhibition disrupts glucose metabolism and downstream energy production, ultimately leading to various cellular responses. [, , , ]
A: Studies on perfused rat hearts indicate that both catecholamines and insulin influence 2DG uptake. [] While catecholamines stimulate 2DG transport through a Ca2+-dependent mechanism involving alpha and beta receptors, insulin utilizes both Ca2+-dependent and -independent pathways. [] Furthermore, Ca2+ appears to play a role in maintaining the activated transport state initiated by both epinephrine and insulin. []
A: 2DG incorporation into glycogen has been observed in rat brains, although it accounts for a small fraction of total brain 14C after a 2-[14C]deoxyglucose pulse. [] In the context of glycoprotein synthesis, both GDP-deoxyglucose and UDP-deoxyglucose have been shown to inhibit the incorporation of glucose from UDP-glucose into essential precursors, dolichyl phosphate glucose and dolichyl pyrophosphate oligosaccharides. [] This inhibition ultimately disrupts the glucosylation of lipid intermediates and consequently affects glycoprotein formation. []
ANone: The molecular formula of 2-deoxy-D-glucose is C6H12O5, and its molecular weight is 164.16 g/mol. For detailed spectroscopic data, refer to specialized chemical databases.
A: The 2-[14C]deoxyglucose autoradiographic method allows for measuring glucose utilization rates in specific brain regions. [] After administering 2-[14C]deoxyglucose, the radioactive product, 2-[14C]deoxyglucose-6-phosphate, accumulates in tissues proportionally to glucose consumption. [] Quantitative autoradiography then measures the concentration of this product, providing a visual representation of relative glucose consumption rates in different brain areas. [, , , ]
A: The “flip-flop” effect refers to the inverse correlation observed between the uptake of FDG and a second radiotracer in certain malignancies like thyroid cancer and neuroendocrine tumors. [] This phenomenon highlights the importance of considering the specific characteristics of each tumor type when interpreting PET/CT results. []
A: While FDG is commonly used, F-18 fluoride ion serves as an alternative skeletal tracer in PET imaging for detecting bone metastases. [] Studies have shown that F-18 fluoride ion effectively detects bone metastases, especially in cases of sclerotic disease, and may provide complementary information to FDG-PET scans. []
A: Research shows that 2DG interacts with facilitative glucose transporters (GLUTs). [, ] GLUTs exhibit different affinities for 2DG, with GLUT3 having the highest and GLUT2 the lowest. [, ] This difference in affinity influences the rate of 2DG uptake and its subsequent effects on glucose metabolism in different cell types.
A: Yes, studies on a monocyte-macrophage cell line (RAW 264.7) show that 2DG uptake and transporter affinity for glucose increase rapidly (within minutes) upon activation of the respiratory burst. [] This acute regulation is mediated by tyrosine kinases and protein kinase C activity. []
A: The conserved QLS motif in the seventh transmembrane helix of high-affinity GLUTs (1, 3, and 4) plays a crucial role in substrate selection and determining the Km for 2DG transport. [] Replacing this motif with HVA in GLUT2 (a low-affinity transporter) alters its substrate specificity and kinetics. [] These findings suggest that the QLS motif interacts with the C-1 position of D-glucose, influencing substrate recognition and transport. []
A: Studies on mouse 3T3-L1 cells expressing the human HepG2 glucose transporter (GLUT1) reveal that while insulin regulates the membrane distribution of both mouse GLUT1, GLUT4, and expressed human GLUT1, the increased basal sugar uptake due to human GLUT1 expression does not affect the insulin-stimulated increase in 2DG uptake. [] This suggests a complex interplay between glucose transporter isoforms and insulin signaling in regulating glucose uptake. []
A: Research using L6 myocytes indicates that exposure to triacylglycerol reduces insulin-stimulated 2DG uptake, suggesting that triacylglycerol accumulation in muscle cells might directly contribute to insulin resistance. [] This effect appears to be independent of the insulin receptor and might involve the diacylglycerol second messenger pathway. []
A: In isolated rat pancreas, 2DG does not stimulate insulin secretion, unlike glucose and mannose. [] Additionally, 2DG does not block glucose-stimulated insulin secretion. [] This suggests that insulin secretion is triggered by a specific metabolite or product of glucose metabolism. []
A: Research suggests that in cancer cells relying heavily on glycolysis, 2DG, by inhibiting glycolysis, can deplete the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which is crucial for glutathione synthesis. [] This depletion, in turn, hinders the ability of cancer cells to mitigate reactive oxygen species, making them more vulnerable to cell death. []
A: Studies on diet-induced obese rats show that these rats exhibit reduced basal 2DG uptake in the central amygdaloid nucleus, a brain region involved in feeding behavior. [] This finding suggests that alterations in neuronal activity within specific brain areas might contribute to the development of obesity. []
A: Research on rat astrocytes chronically exposed to ethanol shows that LPA can mitigate ethanol-induced disruptions in actin organization and normalize 2DG uptake. [] This protective effect of LPA highlights its potential as a therapeutic agent against ethanol-induced cellular damage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






